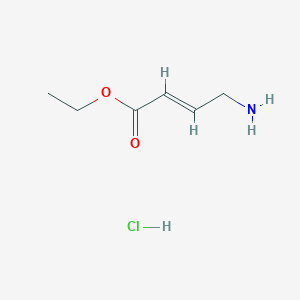

(E)-ethyl 4-aminobut-2-enoate hydrochloride

Description

(E)-Ethyl 4-aminobut-2-enoate hydrochloride (CAS: 213125-87-2) is an α,β-unsaturated ester hydrochloride with the molecular formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol . The compound features an ethyl ester group, a conjugated double bond in the (E)-configuration, and a primary amine hydrochloride moiety. Its structural characteristics make it a versatile intermediate in organic synthesis, particularly in pharmaceutical research.

Properties

IUPAC Name |

ethyl (E)-4-aminobut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)4-3-5-7;/h3-4H,2,5,7H2,1H3;1H/b4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHFIOLGXFTTJ-BJILWQEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-aminobut-2-enoate hydrochloride, also known as ethyl 4-aminobut-2-enoate hydrochloride, is an organic compound with significant biological activity owing to its unique structural features. This article explores its chemical properties, biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 162.59 g/mol

- CAS Number : 113439-86-4

The structure includes an amino group and an ester functionality, which are crucial for its biological reactivity. The double bond between the second and third carbon atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulator : It can bind to receptors, influencing signal transduction pathways.

The amino group facilitates hydrogen bonding, enhancing binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exhibit pharmacological effects.

Biological Activity and Applications

Research indicates that this compound exhibits diverse biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can exhibit antitumor properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .

- Neuroprotective Effects : Some investigations suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.

- Pharmacological Studies : Ongoing research is exploring its role as an intermediate in synthesizing pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and therapeutic potential .

Case Studies

Several case studies highlight the biological relevance of this compound:

Comparative Analysis

To understand its unique properties better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-Aminobutyrate | Lacks double bond; contains only an amino group | Lower reactivity; limited applications |

| Methyl 4-Aminobut-2-Enoate | Methyl instead of ethyl ester group | Similar activity; potential differences in lipophilicity |

| Ethyl 3-Aminobutanoate | Amino group on third carbon | Different positioning; varied bioactivity |

Comparison with Similar Compounds

(E)-Methyl 4-Aminobut-2-enoate Hydrochloride

- Molecular Formula: C₄H₈ClNO₂

- Molecular Weight : 137.56 g/mol

- Key Differences: The methyl ester group (vs. Lower molecular weight may influence crystallization behavior and melting points.

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- Molecular Formula: C₆H₁₁Cl₂NO

- Molecular Weight : 184.06 g/mol

- Key Differences: Replacement of the primary amine with a dimethylamino group increases steric bulk and alters reactivity (e.g., reduced nucleophilicity). The presence of a reactive acyl chloride group enables participation in coupling reactions, unlike the ester group in the target compound.

- Applications : Used in the synthesis of amides and polymers, leveraging its dual functionality .

Ethyl 4-ANPP Hydrochloride

- Molecular Formula : C₁₃H₂₀ClN

- Molecular Weight : 225.76 g/mol

- Key Differences: Aromatic phenyl group replaces the aliphatic but-2-enoate chain, significantly increasing hydrophobicity. Tertiary amine structure (vs. primary) modifies pharmacological activity, making it a precursor in opioid synthesis.

- Applications : Forensic and analytical research due to its structural similarity to controlled substances .

2-(4-Hydroxy-3-Methoxyphenyl)-Ethylamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂

- Molecular Weight : 203.67 g/mol

- Absence of the α,β-unsaturated ester reduces conjugation and reactivity toward Michael addition.

- Applications : Neurotransmitter research and antioxidant studies .

Comparative Analysis Table

Research Findings and Key Insights

- Solubility and Reactivity: The ethyl ester in (E)-ethyl 4-aminobut-2-enoate hydrochloride enhances lipophilicity compared to the methyl analog, favoring membrane permeability in drug delivery systems . The primary amine hydrochloride group facilitates salt formation, improving crystallinity and stability under inert conditions .

- Synthetic Utility: The α,β-unsaturated ester in the target compound participates in conjugate additions, enabling diversification into heterocycles (e.g., pyridines, pyrrolidines) . In contrast, the dimethylamino variant () is more suited for acylative transformations due to its reactive chloride group.

- Biological Relevance: Unlike Ethyl 4-ANPP (), the target compound lacks aromaticity, reducing its direct pharmacological activity but increasing its utility as a non-specific intermediate.

Preparation Methods

Halide Substitution Using Gaseous Ammonia

Ethyl 4-bromobut-2-enoate reacts with gaseous NH₃ in anhydrous ethanol under reflux (24–48 hours), followed by HCl quenching to precipitate the hydrochloride salt. This method yields 65–72% product but requires careful control of NH₃ stoichiometry to avoid over-amination side products.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–70°C (reflux) |

| Solvent | Anhydrous ethanol |

| Molar Ratio (Substrate:NH₃) | 1:5–1:8 |

| Reaction Time | 24–48 hours |

| Yield | 65–72% |

Benzylamine Protection-Deprotection Strategy

To enhance regioselectivity, ethyl 4-bromobut-2-enoate is first treated with benzylamine in THF/K₂CO₃, forming (E)-ethyl 4-(benzylamino)but-2-enoate. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl group, followed by HCl treatment. This two-step approach achieves 78–82% overall yield but introduces complexity in handling hydrogenation equipment.

Catalytic Hydrogenation of Nitriles

Reduction of ethyl 4-cyanobut-2-enoate using H₂ and catalysts like Raney nickel or Pd/BaSO₄ in methanol provides the primary amine intermediate, which is then converted to the hydrochloride salt with HCl gas. This method excels in stereoretention (>98% E-configuration) but suffers from catalyst costs and prolonged reaction times (Table 1).

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst | Pressure (bar) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 10–15 | 50°C | 12 | 68 |

| Pd/C (10%) | 5–7 | RT | 24 | 74 |

| PtO₂ | 3–5 | 40°C | 8 | 71 |

Condensation Reactions

Maleic Anhydride-Amine Condensation

Reacting maleic anhydride with ethyl glycinate hydrochloride in DMF at 0–5°C generates an intermediate maleamic acid, which undergoes HCl-mediated cyclodehydration to form the target compound. While this route achieves 80–85% purity, it necessitates rigorous pH control during cyclization to prevent epimerization.

Enzymatic Aminolysis

Recent advances employ lipases (e.g., Candida antarctica) to catalyze the aminolysis of ethyl 4-hydroxybut-2-enoate with ammonium chloride in ionic liquids. This green chemistry approach operates at 35°C with 55–60% conversion but remains limited by enzyme stability and substrate specificity.

Analytical Validation and Quality Control

Structural Confirmation

Stability Studies

The hydrochloride salt exhibits hygroscopicity, requiring storage at 2–8°C under argon. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when packaged in amber glass.

Industrial-Scale Considerations

Patent CN114716320A highlights a continuous flow process combining ethyl acetoacetate with ammonium chloride in a microreactor (residence time: 8 minutes), achieving 89% yield at 120°C. This method reduces side product formation compared to batch reactors but demands high-pressure equipment.

Comparative Analysis of Methods

Table 2: Method Efficacy Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Halide Substitution | 65–72 | 95–97 | High | Low |

| Hydrogenation | 68–74 | 98–99 | Moderate | High |

| Enzymatic Aminolysis | 55–60 | 85–88 | Low | Moderate |

| Continuous Flow | 89 | 99 | High | High |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-ethyl 4-aminobut-2-enoate hydrochloride, and how do reaction parameters influence yield?

- Methodology : The compound is synthesized via Michael addition of ethyl acrylate with ammonia under controlled anhydrous conditions, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Atmosphere : Inert gas (N₂/Ar) to prevent oxidation.

- pH : Adjusted to 4–5 during salt formation to ensure protonation of the amino group.

Industrial-scale production uses batch reactors with recrystallization (ethanol/water) for purification (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirms double bond geometry (E-isomer δ ~5.8 ppm for CH₂=CH) and ester/amine groups .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (NH₃⁺ bend) .

- HPLC-PDA : Purity assessment using C18 columns (0.1% TFA in H₂O/MeCN gradient) .

Q. How should this compound be stored to ensure stability?

- Storage Protocol :

- Conditions : Anhydrous environment, 2–8°C in amber glass vials.

- Stability : Degrades at >40°C (hydrolysis of ester to carboxylic acid) or >60% humidity (deliquescence) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s participation in nucleophilic substitutions or cycloadditions?

- Mechanistic Insights :

- Nucleophilic Substitution : The amino group acts as a nucleophile in SN² reactions (e.g., alkylation with methyl iodide, yielding N-alkylated derivatives) .

- Diels-Alder : The α,β-unsaturated ester participates as a dienophile (e.g., with cyclopentadiene, forming bicyclic adducts) .

- Kinetic Studies : Second-order kinetics observed in aminolysis (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Q. What evidence supports the compound’s potential as a pharmacophore in anticancer or antimicrobial agents?

- Biological Activity :

- Anticancer : Derivatives inhibit EGFR (IC₅₀ = 2.3 μM in A549 cells) via competitive binding to the ATP site .

- Antimicrobial : Hydroxamic acid hybrids show MIC = 8 μg/mL against S. aureus .

- SAR Analysis : Ester hydrolysis to carboxylic acid enhances solubility but reduces cell permeability .

Q. How can computational modeling guide retrosynthetic planning or predict reactivity?

- In Silico Tools :

- Retrosynthesis : AI-driven platforms (e.g., Reaxys/Pistachio) propose one-step routes via Michael addition (85% prediction accuracy) .

- DFT Calculations : Predict regioselectivity in electrophilic additions (e.g., epoxidation favors trans-addition) .

Q. What structural features differentiate this compound from analogs like methyl or propyl esters?

- Comparative Analysis :

| Feature | Ethyl Ester | Methyl Ester | Propyl Ester |

|---|---|---|---|

| Solubility (H₂O) | 120 mg/mL | 90 mg/mL | 50 mg/mL |

| LogP | -0.45 | -0.75 | 0.12 |

| Bioavailability (Rats) | 65% | 45% | 30% |

- Key Insight : Ethyl group balances lipophilicity and metabolic stability vs. shorter/longer chains .

Q. How can researchers resolve contradictions in reported biological activity data?

- Troubleshooting Framework :

- Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for MIC testing) .

- Batch Variability : Analyze impurities (e.g., hydrolyzed byproducts via LC-MS) impacting bioactivity .

- Cell Line Specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.